molecular formula C8H17ClO B13192074 1-Chloro-5-methoxy-2,2-dimethylpentane

1-Chloro-5-methoxy-2,2-dimethylpentane

Cat. No.: B13192074
M. Wt: 164.67 g/mol
InChI Key: KDQGCAMQZQNZFC-UHFFFAOYSA-N
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Description

1-Chloro-5-methoxy-2,2-dimethylpentane is an organic compound with the molecular formula C8H17ClO. It is a chlorinated ether, characterized by the presence of a chlorine atom and a methoxy group attached to a pentane backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-5-methoxy-2,2-dimethylpentane can be achieved through several methods. One common approach involves the reaction of 2,2-dimethylpentane with chlorine gas in the presence of a catalyst to introduce the chlorine atom. The methoxy group can be introduced through a subsequent reaction with methanol under acidic conditions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chlorination processes. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques helps in achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-5-methoxy-2,2-dimethylpentane undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as hydroxide ions, leading to the formation of alcohols.

    Oxidation Reactions: The methoxy group can be oxidized to form aldehydes or carboxylic acids under strong oxidizing conditions.

    Reduction Reactions: The compound can be reduced to form hydrocarbons by removing the chlorine atom.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) in aqueous solution.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.

Major Products

    Substitution: 5-Methoxy-2,2-dimethylpentanol.

    Oxidation: 5-Methoxy-2,2-dimethylpentanal or 5-Methoxy-2,2-dimethylpentanoic acid.

    Reduction: 2,2-Dimethylpentane.

Scientific Research Applications

1-Chloro-5-methoxy-2,2-dimethylpentane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 1-Chloro-5-methoxy-2,2-dimethylpentane involves its interaction with various molecular targets. The chlorine atom and methoxy group play crucial roles in its reactivity. The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. The methoxy group can participate in oxidation reactions, leading to the formation of more reactive intermediates.

Comparison with Similar Compounds

1-Chloro-5-methoxy-2,2-dimethylpentane can be compared with other similar compounds such as:

    1-Chloro-2,2-dimethylpentane: Lacks the methoxy group, making it less reactive in oxidation reactions.

    5-Methoxy-2,2-dimethylpentane: Lacks the chlorine atom, making it less reactive in substitution reactions.

    1-Chloro-5-methoxyhexane: Has a longer carbon chain, affecting its physical properties and reactivity.

The uniqueness of this compound lies in the presence of both the chlorine atom and methoxy group, which confer distinct reactivity patterns and make it a versatile compound in various chemical transformations.

Properties

Molecular Formula

C8H17ClO

Molecular Weight

164.67 g/mol

IUPAC Name

1-chloro-5-methoxy-2,2-dimethylpentane

InChI

InChI=1S/C8H17ClO/c1-8(2,7-9)5-4-6-10-3/h4-7H2,1-3H3

InChI Key

KDQGCAMQZQNZFC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCCOC)CCl

Origin of Product

United States

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